O-Methylarmepavine, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

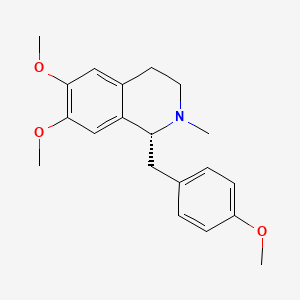

O-Methylarmepavine, (R)- is a naturally occurring isoquinoline alkaloid found in various plant species, particularly in the leaves of Annona squamosa. This compound has garnered attention due to its diverse biological activities, including insect growth regulation and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: O-Methylarmepavine, (R)- can be synthesized through several chemical pathways. One common method involves the methylation of armepavine, another isoquinoline alkaloid. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of O-Methylarmepavine, (R)- often involves extraction from natural sources, such as the leaves of Annona squamosa. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form .

化学反応の分析

Methyl Group Reactivity in Alkaloids

Methyl ethers, such as the methoxy group in (R)-O-methylarmepavine, are common in alkaloids and participate in reactions such as:

-

Demethylation : Acidic or enzymatic cleavage of methyl ethers (e.g., via HI or microbial enzymes) to yield phenolic derivatives1.

-

Oxidation : Formation of quinone-like structures under strong oxidizing conditions (e.g., KMnO₄ or CrO₃)2.

-

Electrophilic Substitution : Methoxy groups direct electrophilic aromatic substitution (e.g., nitration, sulfonation) to para or meta positions3.

Thermal Stability and Methyl Transfer

Methyl substituents on aromatic systems often undergo thermal rearrangements. For example:

-

Methyl Migration : In fused polyaromatics, methyl groups may transfer intramolecularly under pyrolysis (200–400°C)1.

-

Radical-Mediated Reactions : Methyl radicals (·CH₃) generated via H-abstraction can recombine with adjacent aromatic systems1.

Biological and Catalytic Modifications

Medicinal chemistry methodologies highlight common transformations for methylated alkaloids:

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for functionalizing aromatic rings3.

-

Reductive Amination : Potential for modifying the tetrahydroisoquinoline core3.

Synthetic Challenges

The stereochemistry of (R)-O-methylarmepavine imposes constraints:

-

Chiral Stability : Risk of racemization under strong acidic/basic conditions.

-

Regioselectivity : Competing reaction pathways due to multiple reactive sites (e.g., methoxy, amine)3.

Suggested Experimental Pathways

To characterize (R)-O-methylarmepavine’s reactivity:

-

Oxidative Demethylation : Test with HI, BBr₃, or LiAlH₄.

-

Catalytic Hydrogenation : Reduce the tetrahydroisoquinoline ring.

-

Photochemical Studies : Assess methyl radical formation under UV light1.

Key Gaps in Literature

-

No peer-reviewed studies specifically on (R)-O-methylarmepavine’s reactions.

-

Limited data on stereochemical outcomes in methylated isoquinoline systems.

Future work should prioritize synthetic validation of these inferred pathways.

Footnotes

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Medicine: Exhibits antileishmanial activity, showing inhibitory effects against Leishmania species.

Industry: Potential use in developing environmentally safe insecticides due to its low mammalian toxicity.

作用機序

The mechanism of action of O-Methylarmepavine, (R)- involves its interaction with metabolic enzymes, particularly proteases and amylases. These enzymes are crucial for the development of certain insect larvae. By inhibiting these enzymes, O-Methylarmepavine, (R)- disrupts the growth and development of the insects .

類似化合物との比較

Armepavine: A closely related isoquinoline alkaloid with similar biological activities.

Liriodenine: Another alkaloid found in Annona species with antileishmanial activity.

Trihydroxy Adjacent Bistetrahydrofuran: An acetogenin with similar inhibitory effects against Leishmania species.

Uniqueness: O-Methylarmepavine, (R)- stands out due to its dual role as an insect growth regulator and its potential therapeutic applications. Its low mammalian toxicity makes it a promising candidate for developing environmentally safe insecticides .

特性

CAS番号 |

5701-00-8 |

|---|---|

分子式 |

C20H25NO3 |

分子量 |

327.4 g/mol |

IUPAC名 |

(1R)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m1/s1 |

InChIキー |

LZJWNVLTWYMMDJ-GOSISDBHSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |

異性体SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC)OC |

正規SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |

Key on ui other cas no. |

5701-00-8 |

同義語 |

O-methylarmepavine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。